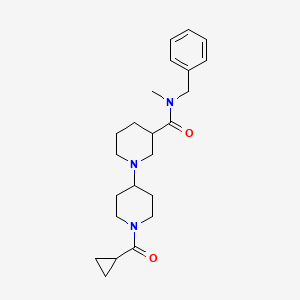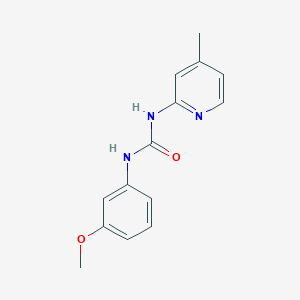
2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves reactions with 4-methoxybenzoyl chloride . For instance, Hexachlorocylotriphosphazene was reacted with 4-hydroxy-3-methoxybenzaldehyde to give hexakis [(4-formyl-2-methoxy)phenoxy]cyclotriphosphazene . Another example is the reaction of 4-methoxybenzyl chloride with sodium p-toluenesulfinate followed by a β-elimination .Wissenschaftliche Forschungsanwendungen
Radioisotope Production for Medical Applications
Fast proton-induced fission of 238U has been investigated from the threshold up to 40 MeV. This process leads to the production of radioisotopes, which find applications in medicine. Protons with energies above 20 MeV can induce fission in 238U, resulting in the creation of isotopes with high neutron cross sections. These radioisotopes are valuable for diagnostic imaging, cancer treatment, and other medical applications .
Industrial and Electronic Applications
The fission process of 238U by fast protons (up to 40 MeV) also yields isotopes that have applications in industry and electronics. These isotopes can be used for non-destructive testing, quality control, and as tracers in various industrial processes. Additionally, they play a role in nuclear power plant maintenance and safety assessments .
Nuclear Reactor Activation Analysis
Protons produced by fast neutron reactors can activate 238U, leading to the creation of specific isotopes. These isotopes can be analyzed using techniques such as gamma spectroscopy and neutron activation analysis. Researchers can use this information to study material properties, trace elements, and environmental samples .
Fundamental Nuclear Physics Research
Studying the fission process induced by fast protons provides insights into nuclear structure, reaction mechanisms, and fission dynamics. Theoretical models, such as the Brosa model, are used to describe the fission process. By comparing theoretical results with experimental data, researchers can extract parameters related to the optical potential, fission barrier height, and nucleus deformation .
Nuclear Forensics and Security
Understanding the fission characteristics of 238U induced by protons contributes to nuclear forensics and security. By analyzing fission observables (cross-sections, fragment mass distributions, prompt neutron emission), experts can identify the origin of nuclear materials, assess proliferation risks, and enhance safeguards .
Environmental Tracer Studies
Isotopes produced during proton-induced fission can serve as environmental tracers. Researchers can track the dispersion of these isotopes in soil, water, and air. Applications include studying groundwater flow, sediment transport, and pollutant pathways .
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-16-8-6-14(7-9-16)17(19)18-11-10-13-4-2-3-5-15(13)12-18/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUJYVMHIDEPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (1,2,3,4-tetrahydro-2-isoquinolyl)(4-methoxyphenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5498714.png)
![N,N,4-trimethyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5498722.png)
![4-[4-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5498727.png)


![1,3-dimethyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B5498744.png)




![6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5498786.png)
![3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5498788.png)
![3-(2-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5498800.png)
![(3aR*,7aS*)-5-methyl-2-[4-(1H-pyrazol-1-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5498808.png)